1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione
Description
The compound “1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione” (hereafter referred to as the target compound) is a pyrrole-derived heterocyclic molecule with a dihydro-1H-pyrrole-2,5-dione core. Its structure features a maleimide-like dione ring substituted at the 1-position by a [2-(1H-pyrrol-1-yl)anilino]methyl group. The molecular formula is C₁₆H₁₄N₃O₂, with a monoisotopic mass of 288.111 g/mol. Such derivatives are often explored for their reactivity in conjugation chemistry, polymer applications, or biological activity due to the maleimide moiety’s affinity for thiol groups .
Properties
IUPAC Name |
1-[(2-pyrrol-1-ylanilino)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14-7-8-15(20)18(14)11-16-12-5-1-2-6-13(12)17-9-3-4-10-17/h1-6,9-10,16H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXGFAUTEYUYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of N-substituted amidrazones with cyclic anhydrides, forming the pyrrole-2,5-dione derivatives . Industrial production methods often utilize solvent-free conditions or green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
The target compound shares structural motifs with several classes of pyrrole derivatives.
Structural and Molecular Comparisons
Key Observations :
In contrast, 1-phenyl-2,5-dihydro-1H-pyrrole () has a single phenyl group, reducing steric bulk and simplifying electronic interactions . The trimethylanilinium substituent in ’s compound adds a positive charge, enhancing solubility in polar solvents compared to the neutral target compound .
This contrasts with the electron-withdrawing trimethylanilinium group in ’s compound, which could deactivate the maleimide core .
Crystallinity and Solubility :
- The phenyl-substituted compound () likely exhibits higher crystallinity due to its planar, symmetric structure, whereas the target compound’s bulky substituent may reduce crystallinity, favoring amorphous solid formation .
Reactivity and Functional Comparisons
- Maleimide Reactivity: The dihydro-pyrrole-2,5-dione (maleimide) core in the target compound is reactive toward thiol groups, a property exploited in bioconjugation and polymer crosslinking. However, substituents modulate this reactivity: The trimethylanilinium group in ’s compound may increase electrophilicity due to its electron-withdrawing effect, accelerating thiol adduct formation .
- Conductivity and Polymer Applications: While polypyrroles (discussed in ) rely on extended π-conjugation for conductivity, the target compound’s saturated dione ring disrupts conjugation. However, its anilino-pyrrole substituent could enable secondary interactions (e.g., hydrogen bonding) in polymer matrices, influencing mechanical or self-assembly properties .
Biological Activity
1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 1126425-85-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O2 with a molecular weight of approximately 269.2985 g/mol. The compound features a pyrrole core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrrole compounds exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific biological activities of this compound are summarized below:
Anticancer Activity
Studies have shown that similar pyrrole derivatives can inhibit the growth of cancer cell lines. For instance, compounds related to this structure have demonstrated significant activity against colon cancer cells (GI50 values around M) and have shown efficacy in in vivo tumor models . The mechanism often involves interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to the inhibition of tumor growth .
Anti-inflammatory Properties
Pyrrole-based compounds are noted for their anti-inflammatory properties. For example, certain derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Molecular docking studies have indicated that these compounds can effectively bind to COX enzymes, providing a theoretical basis for their anti-inflammatory effects .
In Vitro Studies
Research involving the synthesis and evaluation of various pyrrole derivatives has highlighted the importance of structural modifications on biological activity. For instance, a study focused on 4-amino-3-chloro-1H-pyrrole-2,5-diones showed promising results in inhibiting cancer cell proliferation and modulating inflammatory responses .
Table 1: Biological Activities of Pyrrole Derivatives
| Compound Name | Activity Type | IC50 Value (M) | Reference |
|---|---|---|---|
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Anticancer | Dubinina et al., 2007 | |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Anti-inflammatory | Kuznietsova et al., 2016 | |
| 9d (MPO-0029) | COX-2 Inhibitor | Elsevier Ltd., 2014 |
In Vivo Studies
In vivo evaluations have further corroborated the potential of pyrrole derivatives as therapeutic agents. For example, some compounds exhibited significant anxiolytic effects in animal models at low doses . These findings suggest that structural variations can lead to diverse pharmacological profiles.
The biological activity of this compound likely involves multiple pathways:
- Receptor Interaction : Binding to growth factor receptors disrupts signaling pathways critical for cancer cell survival.
- Enzyme Inhibition : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
